tert-Butyl (4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl group, a cyano group, and a fluorine atom attached to a pyrrolidine ring. It is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
The tert-butyl group is a common aliphatic motif extensively employed in organic and organometallic molecules . It’s known to implement steric congestion and conformational rigidity .
Mode of Action
The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .
Biochemical Pathways
The tert-butyl group has relevance in nature and its implication in biosynthetic and biodegradation pathways .
Action Environment
The tert-butyl group is known to be effective for the chemical modification of tert-butyl c h bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like cyanogen bromide or sodium cyanide.
Fluorination: The fluorine atom is introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
tert-Butyl Protection: The tert-butyl group is typically introduced through esterification reactions using tert-butyl chloroformate or tert-butyl alcohol under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate can undergo oxidation reactions, particularly at the cyano group, to form carboxylic acids or amides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the fluorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids, amides.
Reduction: Amines, reduced derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
tert-Butyl (4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial processes
Comparison with Similar Compounds
- tert-Butyl (4S)-2-cyano-4-chloropyrrolidine-1-carboxylate
- tert-Butyl (4S)-2-cyano-4-bromopyrrolidine-1-carboxylate
- tert-Butyl (4S)-2-cyano-4-iodopyrrolidine-1-carboxylate
Comparison:
- Uniqueness: The presence of the fluorine atom in tert-Butyl (4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and iodo counterparts.
- Reactivity: The fluorinated compound may exhibit different reactivity patterns due to the strong electronegativity of fluorine, affecting its behavior in nucleophilic substitution and other reactions .
Properties
IUPAC Name |
tert-butyl (4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2O2/c1-10(2,3)15-9(14)13-6-7(11)4-8(13)5-12/h7-8H,4,6H2,1-3H3/t7-,8?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKRZINKSNCLEV-JAMMHHFISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](CC1C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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